5-(Diisobutylamino)amylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

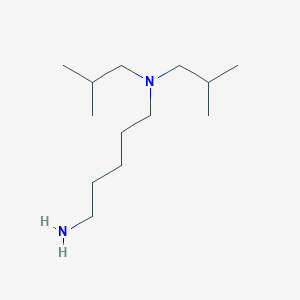

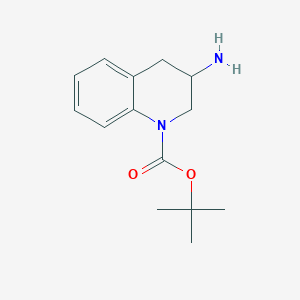

5-(Diisobutylamino)amylamine is a chemical compound with the molecular formula C13H30N2 . It has a molecular weight of 214.39 .

Molecular Structure Analysis

The linear formula of 5-(Diisobutylamino)amylamine is C13H30N2 . The SMILES representation of the molecule isCC(C)CN(CCCC)CC(C)C . Physical And Chemical Properties Analysis

The boiling point of 5-(Diisobutylamino)amylamine is 95°C at 4mm .Aplicaciones Científicas De Investigación

Antioxidant Properties in Colitis

5-Aminosalicylic acid (5-ASA), a derivative related to 5-(Diisobutylamino)amylamine, has been studied for its antioxidant properties in colitis. It reduces reactive oxygen species in colonic progenitor cells and enhances PTEN activity, attenuating PI3K/Akt signaling. This suggests that the antioxidant properties of 5-ASA might be the primary mechanism for chemoprevention in chronic ulcerative colitis (Managlia et al., 2013).

Role in Intestinal Antiinflammatory Effects

5-ASA's role in intestinal antiinflammatory effects has been linked to peroxisome proliferator–activated receptor-γ (PPAR-γ). It increases PPAR-γ expression and translocation in epithelial cells, indicating that PPAR-γ is a target of 5-ASA for antiinflammatory effects in the colon (Rousseaux et al., 2005).

Role in Amyloid Fibril Formation

Research on human amylin, a hormone implicated in type 2 diabetes, has led to models suggesting a parallel superpleated beta-structure for amyloid fibrils, a formation process possibly relevant to compounds like 5-(Diisobutylamino)amylamine (Kajava et al., 2005).

Application in Analytical Chemistry

5-(Diisopropylamino)amylamine (DIAAA) derivatization has been used in liquid chromatography-mass spectrometry (LC-MS) for mapping carboxyl-containing metabolites (CCMs) in biological samples, aiding in the discovery of potential biomarkers in diseases like colorectal cancer (Bian et al., 2018).

Drug Dissolution in Gastrointestinal Tract

Studies on mesalamine, a compound related to 5-(Diisobutylamino)amylamine, have provided insights into drug dissolution in the gastrointestinal tract. These findings can inform the development of drug delivery systems for similar compounds (Yu et al., 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that similar compounds often interact with various enzymes and receptors in the body .

Mode of Action

It is likely that it interacts with its targets in a manner similar to other amines, possibly by binding to receptors or enzymes and modulating their activity .

Pharmacokinetics

Like other amines, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

It is likely that the compound’s effects depend on the specific targets it interacts with and the biochemical pathways it affects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(Diisobutylamino)amylamine. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its ability to interact with its targets .

Propiedades

IUPAC Name |

N',N'-bis(2-methylpropyl)pentane-1,5-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30N2/c1-12(2)10-15(11-13(3)4)9-7-5-6-8-14/h12-13H,5-11,14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOCHSZLPLWNJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CCCCCN)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395540 |

Source

|

| Record name | 5-(Diisobutylamino)amylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

209803-39-4 |

Source

|

| Record name | N1,N1-Bis(2-methylpropyl)-1,5-pentanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209803-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Diisobutylamino)amylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid](/img/structure/B1308711.png)

![(Z)-3-(3-bromo-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1308712.png)

![N-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B1308750.png)